molecular formula C11H16N2O2 B13656395 4-Isopropyl-N-methoxy-N-methylnicotinamide

4-Isopropyl-N-methoxy-N-methylnicotinamide

Cat. No.: B13656395
M. Wt: 208.26 g/mol
InChI Key: BIEGYGSHYUQEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-N-methoxy-N-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of an isopropyl group, a methoxy group, and a methyl group attached to the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-N-methoxy-N-methylnicotinamide typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the isopropyl, methoxy, and methyl groups. One common method involves the use of N-methylation and O-methylation reactions, followed by the introduction of the isopropyl group through alkylation reactions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-N-methoxy-N-methylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The methoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

4-Isopropyl-N-methoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Isopropyl-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-methyl-N-isopropyltryptamine (4-MeO-MiPT): A psychedelic compound with a similar methoxy and isopropyl substitution pattern.

    N-Methylnicotinamide: A simpler analog without the isopropyl and methoxy groups.

Uniqueness

4-Isopropyl-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, while the methoxy group may influence its reactivity and interaction with biological targets. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-methoxy-N-methyl-4-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-8(2)9-5-6-12-7-10(9)11(14)13(3)15-4/h5-8H,1-4H3

InChI Key

BIEGYGSHYUQEMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1)C(=O)N(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.